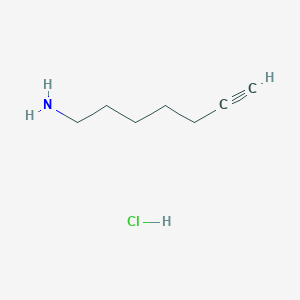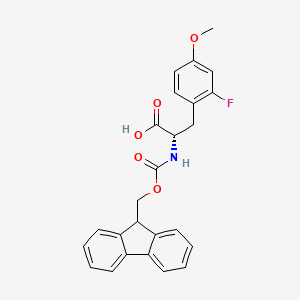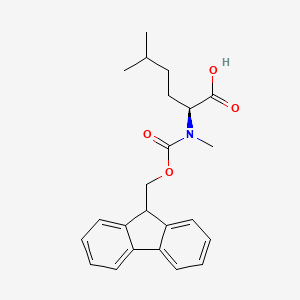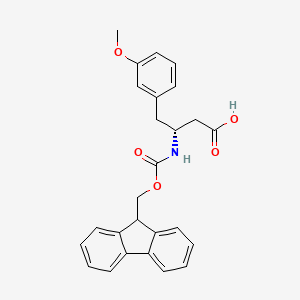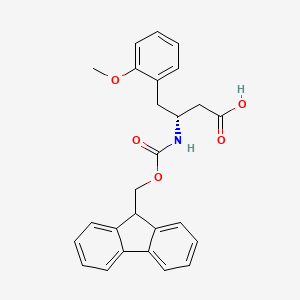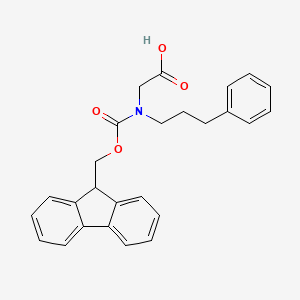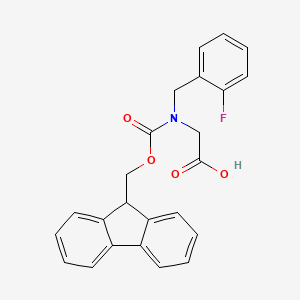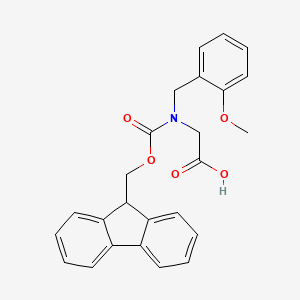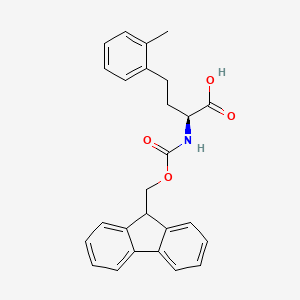
Fmoc-Hph(2-Me)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Hph(2-Me)-OH: is a derivative of phenylalanine, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the elongation of the peptide chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Hph(2-Me)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is usually achieved by reacting phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation: The phenyl ring of the protected phenylalanine is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU, DIC, or other peptide coupling reagents in the presence of a base like N-methylmorpholine.
Major Products:
Deprotection: The major product is the free amino acid or peptide.
Coupling: The major product is the elongated peptide chain.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Hph(2-Me)-OH is used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biology and Medicine:
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.
Biological Studies: These peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Industry:
Biotechnology: Peptides synthesized using this compound can be used in various biotechnological applications, including the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of peptides synthesized using Fmoc-Hph(2-Me)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides can interact with biological targets such as enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Fmoc-Phenylalanine: Similar to Fmoc-Hph(2-Me)-OH but without the methyl group on the phenyl ring.
Fmoc-Tyrosine: Contains a hydroxyl group on the phenyl ring instead of a methyl group.
Uniqueness:
This compound: is unique due to the presence of the methyl group on the phenyl ring, which can influence the hydrophobicity and steric properties of the resulting peptides, potentially affecting their biological activity and stability.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBDZBLYYOZAW-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178232.png)
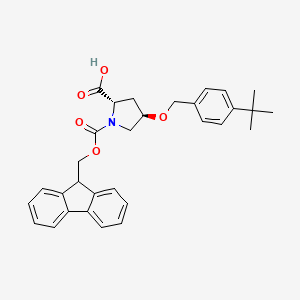
![(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178243.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid](/img/structure/B8178254.png)

